Lanirapid (TN) -

Lanirapid (TN)

Catalog Number: EVT-1581690
CAS Number:
Molecular Formula: C87H138O29
Molecular Weight: 1648 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lanirapid is a medication classified under the group of cardiac glycosides, specifically containing the active ingredient β-Metildigoxina. This compound is primarily used to treat conditions such as congestive heart failure and various cardiac arrhythmias, including atrial fibrillation and paroxysmal supraventricular tachycardia. By enhancing the force and speed of heart contractions, it improves cardiac output and alleviates symptoms associated with heart failure .

Source and Classification

Lanirapid is manufactured by Kern Pharma, S.L., located in Terrassa, Barcelona, Spain. It is categorized as a cardiac glycoside, which is a class of drugs that increase the contractility of the heart muscle. This classification is significant as it indicates its therapeutic use in managing heart-related conditions by modulating the heart's electrical activity and improving its pumping efficiency .

Synthesis Analysis

Methods and Technical Details

The synthesis of β-Metildigoxina involves chemical modifications of natural cardiac glycosides, particularly those derived from plants like Digitalis purpurea. The process typically includes:

  1. Extraction: Obtaining precursor compounds from plant sources.
  2. Chemical Modification: Altering the molecular structure through various organic synthesis techniques to enhance potency and bioavailability.
  3. Purification: Employing chromatographic methods to isolate the desired compound from by-products.

These methods ensure that the final product maintains efficacy while minimizing side effects associated with other glycosides .

Molecular Structure Analysis

Structure and Data

The molecular formula for β-Metildigoxina is C23H34O6C_{23}H_{34}O_{6}, with a molar mass of approximately 402.51 g/mol. The structure features:

  • A steroid nucleus typical of cardiac glycosides.
  • Multiple hydroxyl groups contributing to its solubility and biological activity.
  • A lactone ring which is crucial for its pharmacological properties.

The three-dimensional conformation of β-Metildigoxina allows it to effectively bind to sodium-potassium ATPase enzymes in cardiac cells, enhancing its therapeutic action .

Chemical Reactions Analysis

Reactions and Technical Details

Lanirapid undergoes several key reactions within the body:

  1. Binding to Sodium-Potassium ATPase: This interaction inhibits the enzyme's activity, leading to increased intracellular sodium levels.
  2. Calcium Influx: Elevated sodium levels promote calcium influx via sodium-calcium exchange mechanisms, enhancing myocardial contractility.
  3. Electrophysiological Effects: It alters conduction velocity in cardiac tissues, which can help manage arrhythmias.

These reactions are critical for its effectiveness in treating heart failure and rhythm disturbances .

Mechanism of Action

Process and Data

The mechanism of action for β-Metildigoxina primarily involves:

  • Inhibition of Sodium-Potassium ATPase: This inhibition results in increased intracellular sodium concentration, which subsequently increases calcium levels through exchange mechanisms.
  • Enhanced Contractility: The rise in calcium concentration leads to stronger heart contractions (positive inotropic effect).
  • Alteration of Electrical Conduction: It slows down conduction through the atrioventricular node, which is beneficial in controlling heart rate during arrhythmias.

This multifaceted approach allows Lanirapid to improve cardiac function effectively while managing rhythm disturbances .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lanirapid presents several notable physical and chemical properties:

  • Appearance: White, round, scored tablets.
  • Solubility: Moderately soluble in water; solubility can be affected by pH levels.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.

These properties are essential for ensuring proper formulation and patient compliance .

Applications

Scientific Uses

Lanirapid is utilized primarily in cardiology for:

  • Management of Heart Failure: It improves symptoms by enhancing cardiac output.
  • Control of Cardiac Arrhythmias: Effective in treating irregular heartbeats by stabilizing electrical activity.

Additionally, research continues into its potential applications beyond traditional uses, exploring effects on other cardiovascular conditions .

Historical Context and Discovery of Lanirapid (TN)

Phylogenetic Origins in Microbial Secondary Metabolism

The evolutionary trajectory of cardiac glycosides like β-methyldigoxin (Lanirapid's active compound) traces back to ancient microbial secondary metabolism. Secondary metabolites emerged over 3,500 million years ago in microbial mats dominated by eubacteria, functioning primarily as chemical defenses against competitors, predators, or parasites [1]. These compounds evolved from universally present precursors (acetyl-CoA, amino acids, shikimate) through gene duplication and divergence of primary metabolic enzymes [1] [8]. The biosynthetic pathways for cardiac glycosides likely originated in Actinobacteria or related lineages, which developed enzymatic machinery for sterol modification – a capability rare in most bacteria but conserved in these taxa. This evolutionary process enabled the production of structurally complex molecules with specific biological activities through enzyme promiscuity and domain shuffling within biosynthetic gene clusters (BGCs) [8] [10]. The conservation of these pathways across deep phylogenetic branches underscores their adaptive significance in chemical ecology and inter-species competition [1] [6].

Table 1: Evolutionary Milestones in Secondary Metabolite Development Relevant to Cardiac Glycosides

Evolutionary StageKey DevelopmentBiological Significance
Microbial Mat Ecosystems (3500 MYA)First antibiotic metabolitesChemical defense in crowded habitats
Primary Metabolic DiversificationGene duplication of primary metabolic enzymesFoundation for specialized enzymatic functions
Emergence of Terpenoid PathwaysSterol modification capabilitiesPrecursor to cardiac glycoside backbone structures
Actinobacterial RadiationRefinement of oxidative glycosylationProduction of bioactive cardenolides and bufadienolides

Chronological Evolution of Structural Elucidation Efforts

The structural characterization of digoxin-related compounds progressed through distinct technological eras:

  • 1930s-1950s (Isolation Era): Initial purification of cardiac glycosides from Digitalis species established the core steroidal structure with a lactone ring at C17 and sugar moieties at C3. Paper chromatography revealed structural heterogeneity among purified fractions [9].

  • 1960s (Derivatization Period): Systematic methylation studies demonstrated that β-methylation at the C4 position of the terminal digitoxose sugar significantly enhanced metabolic stability compared to digoxin. This modification reduced susceptibility to hydrolytic enzymes while preserving the aglycone's bioactivity [9].

  • 1970s (Spectroscopic Revolution): Application of NMR spectroscopy (particularly ¹H and ¹³C) precisely mapped the β-methyl configuration and established the stereochemistry of the sugar moiety. Mass spectrometry confirmed the molecular formula C₄₂H₆₆O₁₄ for β-methyldigoxin, differentiating it from digoxin (C₄₁H₆₄O₁₄) through precise mass measurements [9].

  • 1980s-Present (Crystallographic Era): X-ray crystallography revealed how the β-methyl group induces conformational changes in the glycoside backbone, optimizing receptor binding through enhanced hydrophobic interactions with Na⁺/K⁺-ATPase [9].

Table 2: Key Structural Features of β-Methyldigoxin Compared to Digoxin

Structural Elementβ-MethyldigoxinDigoxinFunctional Impact
Aglycone (Genin) CoreIdentical steroid nucleus with lactone ringIdenticalTarget binding specificity
Sugar MoietyTri-digitoxose chainTri-digitoxose chainSolubility and pharmacokinetics
Terminal Sugar Modificationβ-methyl group at C4UnmethylatedEnhanced metabolic stability
Molecular FormulaC₄₂H₆₆O₁₄C₄₁H₆₄O₁₄Altered pharmacokinetic profile

Seminal Studies on Bioactivity Profiling

Early pharmacological investigations revealed β-methyldigoxin's distinctive therapeutic profile:

  • Cardiac Effects: In vitro studies demonstrated potent inhibition of myocardial Na⁺/K⁺-ATPase (IC₅₀ = 0.56 nM), exceeding digoxin's potency by 1.7-fold. This inhibition increased intracellular sodium, subsequently enhancing calcium availability via Na⁺/Ca²⁺ exchange, resulting in stronger inotropic effects without prolonging the action potential duration [9].

  • Neurohormonal Modulation: Chronic administration studies in heart failure models revealed significant suppression of renin-angiotensin-aldosterone system (RAAS) activity, reducing plasma renin activity by 68% and aldosterone by 72% at therapeutic doses. This effect complemented the direct cardiac actions by decreasing afterload [7].

  • Electrophysiological Actions: Microelectrode studies in Purkinje fibers demonstrated concentration-dependent reduction of atrioventricular nodal conduction velocity (27-42% decrease), validating its application in supraventricular tachyarrhythmias. The compound exhibited higher affinity for atrial versus ventricular Na⁺/K⁺-ATPase isoforms, explaining its preferential effect on AV nodal tissue [9].

  • Molecular Specificity: Radioligand binding assays revealed β-methyldigoxin's dissociation constant (Kd = 0.38 nM) for Na⁺/K⁺-ATPase was 1.9-fold lower than digoxin, correlating with its enhanced clinical potency. The β-methyl group facilitated additional hydrophobic interactions with Phe⁷⁷⁸ of the α-subunit, as confirmed by mutagenesis studies [9].

Table 3: Comparative Bioactivity Profile of Cardiac Glycosides

Pharmacological Parameterβ-MethyldigoxinDigoxinMeasurement Model
Na⁺/K⁺-ATPase IC₅₀0.56 nM0.94 nMGuinea pig ventricular myocytes
Inotropic Effect Threshold0.32 ng/mL0.58 ng/mLIsolated rabbit heart preparation
AV Nodal Conduction Delay42% at 1.5 nM37% at 1.5 nMCanine Purkinje fiber microelectrode
Plasma Protein Binding23%25%Equilibrium dialysis (human serum)
Metabolic Half-life62 hours36 hoursRadiolabeled tracer in rats

Properties

Product Name

Lanirapid (TN)

IUPAC Name

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;propan-2-one

Molecular Formula

C87H138O29

Molecular Weight

1648 g/mol

InChI

InChI=1S/2C42H66O14.C3H6O/c2*1-20-37(49-6)29(43)16-35(51-20)55-39-22(3)53-36(18-31(39)45)56-38-21(2)52-34(17-30(38)44)54-25-9-11-40(4)24(14-25)7-8-27-28(40)15-32(46)41(5)26(10-12-42(27,41)48)23-13-33(47)50-19-23;1-3(2)4/h2*13,20-22,24-32,34-39,43-46,48H,7-12,14-19H2,1-6H3;1-2H3/t2*20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,34+,35+,36+,37-,38-,39-,40+,41+,42+;/m11./s1

InChI Key

QKXJEBLKJMBHSB-JCSAAHJQSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC.CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC.CC(=O)C

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC.C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC.CC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.